molecular formula C4H12N2O4S2 B14218908 (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide CAS No. 823805-17-0

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide

Cat. No.: B14218908
CAS No.: 823805-17-0
M. Wt: 216.3 g/mol
InChI Key: WMQRRXXKLGHAQJ-SCSAIBSYSA-N
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Description

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, which is a functional group commonly found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups.

    N-methylmethanesulfonamide: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide is unique due to its specific stereochemistry and the presence of both methanesulfonyl and sulfonamide groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823805-17-0

Molecular Formula

C4H12N2O4S2

Molecular Weight

216.3 g/mol

IUPAC Name

(1R)-1-(methanesulfonamido)-N-methylethanesulfonamide

InChI

InChI=1S/C4H12N2O4S2/c1-4(6-11(3,7)8)12(9,10)5-2/h4-6H,1-3H3/t4-/m1/s1

InChI Key

WMQRRXXKLGHAQJ-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](NS(=O)(=O)C)S(=O)(=O)NC

Canonical SMILES

CC(NS(=O)(=O)C)S(=O)(=O)NC

Origin of Product

United States

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